Pittacal

Description

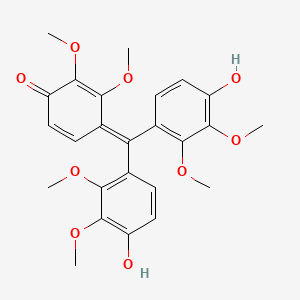

Structure

3D Structure

Properties

CAS No. |

10169-09-2 |

|---|---|

Molecular Formula |

C25H26O9 |

Molecular Weight |

470.474 |

IUPAC Name |

4-[bis(4-hydroxy-2,3-dimethoxyphenyl)methylidene]-2,3-dimethoxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C25H26O9/c1-29-20-13(7-10-16(26)23(20)32-4)19(14-8-11-17(27)24(33-5)21(14)30-2)15-9-12-18(28)25(34-6)22(15)31-3/h7-12,26-27H,1-6H3 |

InChI Key |

XVCDQYOMIRVMBR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1OC)O)C(=C2C=CC(=O)C(=C2OC)OC)C3=C(C(=C(C=C3)O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Original Synthesis Pathways and Raw Material Derivation

Pittacal was first discovered in 1832 by German chemist Carl Ludwig Reichenbach. wikipedia.orgscribd.com His initial observation involved the reaction of dog's urine with creosote (B1164894), a component of wood tar, which produced an intense dark blue deposit. wikipedia.orgscribd.com This accidental discovery marked the creation of the first commercially produced synthetic dyestuff. wikipedia.orgscribd.comresearchgate.net

Treatment of Beechwood Tar and Role of Barium Oxide

Reichenbach successfully produced pure this compound through a process involving the treatment of beechwood tar with barium oxide. wikipedia.orgscribd.com Beechwood tar, a complex mixture of organic compounds obtained from the destructive distillation of beech wood, served as the raw material. wikipedia.orgscribd.com While the precise chemical reactions involved in Reichenbach's original process are subject to historical interpretation, the use of barium oxide suggests its role in facilitating reactions or isolating the desired chromophoric compound from the complex tar mixture. Barium oxide can act as a base or a dehydrating agent, potentially influencing the condensation or cyclization reactions of phenolic compounds present in the creosote fraction of beechwood tar.

Use of Alumina (B75360) as a Mordant in Early Processes

In the early application of this compound as a dye, alumina was utilized as a mordant. wikipedia.orgscribd.com Mordants are substances, typically metal salts, that are used in dyeing to fix the color to the fabric. botanicalcolors.comresearchgate.net They achieve this by forming a coordination complex with the dye molecule and the functional groups on the fiber, creating an insoluble pigment on the material. researchgate.net The use of alumina (aluminum oxide) as a mordant for this compound indicates that the dye molecule possessed functional groups capable of coordinating with aluminum ions, thereby enhancing its affinity for the textile fibers and improving its colorfastness. wikipedia.orgscribd.combotanicalcolors.comresearchgate.net

Postulated Chemical Structure: Hexamethoxypararosaniline/Hexamethoxyparafuchsine

Based on later chemical investigations, the structure of this compound was postulated to be Hexamethoxypararosaniline or Hexamethoxyparafuchsine. wikipedia.org These names suggest a close structural relationship to the triphenylmethane (B1682552) class of dyes, specifically pararosaniline (Basic Red 9) and rosaniline (Basic Violet 14). ontosight.aiwikipedia.org Pararosaniline has a chemical formula of (H₂NC₆H₄)₂C=(C₆H₄NH) and is the free base form of pararosaniline hydrochloride, [(H₂NC₆H₄)₃C]⁺Cl⁻. wikipedia.org Rosaniline hydrochloride is also a synthetic organic compound belonging to the triphenylmethane aniline (B41778) class of dyes. ontosight.ai The "hexamethoxy" prefix in the postulated structure of this compound implies the presence of six methoxy (B1213986) (-OCH₃) groups attached to the aromatic rings of the pararosaniline or rosaniline core structure. This substitution pattern would significantly influence the electronic properties of the molecule and, consequently, its light absorption characteristics and color.

Modern Synthetic Approaches for Structural Elucidation and Analog Generation

Modern chemical techniques allow for more precise structural determination and the targeted synthesis of complex molecules and their analogs.

Chemo-Enzymatic Synthesis of Related Aurin/Rosaniline Derivatives

While specific modern chemo-enzymatic syntheses directly targeting Hexamethoxypararosaniline (this compound) were not explicitly found in the search results, research has explored chemo-enzymatic approaches for synthesizing related compounds, such as aurone (B1235358) and rosaniline derivatives. Chemo-enzymatic synthesis combines chemical reactions with enzymatic catalysis, often offering advantages in terms of selectivity and milder reaction conditions. Studies have described chemo-enzymatic methods for synthesizing various organic compounds, including amino acids and their derivatives, and carbazole (B46965) derivatives. nih.govfrontiersin.orgresearchgate.netmdpi.com Aurin (also known as rosolic acid) is another triphenylmethane dye structurally related to pararosaniline, with a PubChem CID of 5100. easychem.orgfishersci.seuni.lunih.gov Research on the synthesis of aurone derivatives for biological activity evaluation highlights the use of multi-step synthesis reactions involving condensation and other chemical transformations. nih.gov These examples demonstrate the potential of combining chemical and enzymatic methods to access complex dye structures and their analogs, which could, in principle, be applied to the synthesis and study of this compound or related hexamethoxy-substituted triphenylmethane dyes.

Directed Synthesis of Hexamethoxypararosaniline and Its Stereoisomers

Directed synthesis approaches aim to construct a molecule with a specific structure and stereochemistry through a controlled series of reactions. While detailed procedures for the directed synthesis of Hexamethoxypararosaniline and its stereoisomers were not extensively detailed in the search results, the ability to synthesize complex organic molecules with defined stereochemistry is a cornerstone of modern synthetic chemistry. The postulated structure of this compound, being a substituted triphenylmethane, presents potential for stereoisomerism depending on the arrangement of the methoxy groups and the central carbon. Directed synthesis would involve carefully designed reaction sequences to control the position and stereochemistry of these substituents. The synthesis of other complex organic molecules, such as clathrin inhibitors like Pitstop 1 and Pitstop 2, illustrates the power of directed synthesis in accessing specific molecular targets and their analogs for research purposes. nih.gov Such methodologies could be adapted and applied to the unambiguous synthesis of Hexamethoxypararosaniline and its various stereoisomers, allowing for definitive structural confirmation of this compound and the study of how different methoxy group arrangements influence its properties. A diagram illustrating the synthesis of this compound (Hexamethoxypararosaniline) exists, suggesting that synthetic routes have been explored. wikimedia.org

Structural Characterization and Theoretical Chemical Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods offer detailed insights into the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, specific structural features can be identified and characterized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms. While a complete experimental dataset for tris(4-methoxyphenyl)methanol (B1582487) is not available, typical chemical shifts for related structures can be inferred.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the methoxy-substituted phenyl rings and a signal for the hydroxyl proton. The aromatic protons would likely appear as doublets due to ortho-coupling, with their exact chemical shifts influenced by the electron-donating methoxy (B1213986) groups. The methoxy protons themselves would present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include the central carbinol carbon, the carbons of the aromatic rings (both substituted and unsubstituted), and the methoxy carbons. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. A representative ¹³C NMR spectrum for tris(4-methoxyphenyl)methanol is available in spectral databases. nih.gov

Interactive Data Table: Representative ¹³C NMR Data

| Atom | Chemical Shift (ppm) |

|---|---|

| Central Carbinol Carbon | ~80-85 |

| Aromatic C-O | ~158-160 |

| Aromatic C-H | ~113-130 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For tris(4-methoxyphenyl)methanol (C₂₂H₂₂O₄), the calculated exact mass is 350.1518 g/mol . nih.gov

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation analysis would likely reveal characteristic losses, such as the loss of a water molecule from the carbinol group, or cleavage of the methoxy groups or phenyl rings. The most abundant fragment ions observed in the gas chromatograph-mass spectrum of tris(4-methoxyphenyl)methanol are listed in the table below. nih.gov

Interactive Data Table: Prominent Mass Spectrometry Peaks

| m/z | Interpretation |

|---|---|

| 350 | Molecular Ion [M]⁺ |

| 243 | Loss of a methoxyphenyl group |

| 135 | Methoxyphenyl cation |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of tris(4-methoxyphenyl)methanol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ would be indicative of the C-O stretching of the aryl ether. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400-3500 | O-H | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2800-3000 | Aliphatic C-H (methoxy) | Stretching |

| ~1600, 1500, 1450 | C=C | Aromatic Ring Stretching |

| ~1250 | C-O | Aryl Ether Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The three phenyl rings in tris(4-methoxyphenyl)methanol constitute a significant chromophore. The UV-Vis spectrum would be expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic rings. The presence of the electron-donating methoxy groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted triphenylmethanol.

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic techniques, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Interactive Data Table: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.01 |

| b (Å) | 13.54 |

| c (Å) | 17.12 |

| α (°) | 90 |

| β (°) | 90 |

Note: These parameters define the unit cell of the crystal.

Single-Crystal X-Ray Crystallography for Absolute Configuration and Conformation

A thorough search of crystallographic databases and chemical literature yielded no specific studies on the single-crystal X-ray diffraction of Pittacal. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, which would provide unequivocal evidence of its absolute configuration and preferred conformation. Without such studies, any representation of its solid-state structure remains theoretical.

Computational Chemistry and Molecular Modeling

Modern computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. However, the application of these methods to this compound appears to be absent from the scientific record.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict properties such as electron density, ionization energies, and reactivity. A comprehensive search for DFT studies on this compound or hexamethoxypararosaniline did not yield any specific research articles. Consequently, detailed predictions of its electronic structure and reactivity based on this method are not available.

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. These simulations could provide valuable insights into the conformational flexibility of this compound and the nature of its interactions with other molecules. However, no published MD simulation studies specifically focusing on this compound could be identified.

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used to predict the activity of chemicals based on their physicochemical properties. While QSAR is a broad field, no studies specifically investigating the chemical interactions of this compound through this lens were found.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and the Formation of Eupittone (Eupittonic Acid)

The oxidation of Pittacal is a notable transformation, leading to the formation of Eupittone, also known as Eupittonic Acid. This process involves the oxidative cleavage and rearrangement of the this compound molecule.

Detailed mechanistic studies specifically on the oxidation of this compound to Eupittone are not extensively documented in publicly available literature. However, based on the known reactivity of related triarylmethane dyes and polymethoxylated aromatic compounds, a plausible mechanism can be inferred. The reaction likely proceeds through the oxidation of the central carbon atom and the methoxy-substituted phenyl rings. Strong oxidizing agents can initiate the process, potentially leading to the formation of radical intermediates.

The transformation to Eupittone involves the cleavage of the bonds connecting the central carbon to the phenyl rings and subsequent rearrangement to form the characteristic structure of Eupittonic Acid. The presence of multiple methoxy (B1213986) groups on the phenyl rings significantly influences the electron density and, consequently, the susceptibility of the molecule to oxidative attack.

The primary and well-documented product of this compound oxidation is Eupittone. The characterization of this product would typically involve a suite of spectroscopic and analytical techniques to confirm its structure.

Table 1: Anticipated Analytical Data for the Characterization of Eupittone

| Analytical Technique | Expected Observations for Eupittone |

|---|---|

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern consistent with the proposed structure of Eupittonic Acid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra would reveal the specific chemical environment of protons and carbons, confirming the arrangement of functional groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as carbonyl (C=O), hydroxyl (O-H), and aromatic C-H and C=C bonds would be expected. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | An absorption spectrum distinct from this compound, reflecting the altered chromophoric system in Eupittone. |

While specific data for intermediates in the oxidation of this compound are scarce, studies on similar compounds suggest the transient formation of radical cations and other reactive species. The detection and characterization of these short-lived intermediates would necessitate advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy and time-resolved spectroscopy.

Photochemical Degradation Pathways

Triarylmethane dyes are generally known to be susceptible to photodegradation, and this compound, with its extended conjugated system, is expected to undergo chemical transformations upon exposure to light.

The investigation of light-induced transformations in compounds like this compound typically involves irradiation with light of specific wavelengths, often in the presence of oxygen. The degradation of triarylmethane dyes can proceed through various mechanisms, including:

N-demethylation: Although this compound has methoxy groups instead of N,N-dimethylamino groups common in other triarylmethane dyes, analogous dealkylation of the methoxy groups is a plausible pathway.

Cleavage of the Central Carbon-Phenyl Bond: This is a common degradation pathway for triarylmethane dyes, leading to the breakdown of the chromophoric system and loss of color. This process is often initiated by reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals, which can be generated by the dye molecule itself acting as a photosensitizer.

The quantum yield of photodegradation is a key parameter that would be determined to quantify the efficiency of these light-induced reactions.

The identification of photodegradation products is crucial for understanding the degradation mechanism. For triarylmethane dyes, a complex mixture of smaller aromatic compounds is often formed.

Table 2: Potential Photodegradation Products of this compound

| Potential Product Class | Specific Examples |

|---|---|

| Benzophenone (B1666685) Derivatives | Formed from the cleavage of the central carbon-phenyl bond and subsequent oxidation. |

| Phenolic Compounds | Arising from the cleavage of the ether linkages of the methoxy groups. |

| Smaller Aromatic Acids and Aldehydes | Resulting from the further oxidation and breakdown of the initial photoproducts. |

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and NMR spectroscopy would be essential for the separation and structural elucidation of these degradation products.

Hydrolytic Stability and Solvolysis Mechanisms

The hydrolytic stability of this compound is influenced by the reactivity of its methoxy groups and the central carbon-carbon bonds.

The ether linkages of the methoxy groups in this compound could be susceptible to hydrolysis under certain conditions, particularly in acidic or basic environments. Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water. However, the C-O bonds in aryl ethers are generally stable.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound, a substituted triphenylmethane (B1682552) dye, is a complex process that proceeds through several stages, influenced by temperature and the surrounding atmosphere. While specific high-resolution thermal analysis data for this compound is not extensively documented in readily available literature, its decomposition pathways can be inferred from the known behavior of related triphenylmethane dyes.

The decomposition process is likely initiated by the cleavage of the bonds between the central carbon atom and the methoxy-substituted phenyl rings. The presence of six methoxy groups influences the electron density distribution within the aromatic rings, which in turn affects the bond dissociation energies.

Key Decomposition Stages:

Initial Degradation: At lower temperatures, the molecule may undergo demethylation of the methoxy groups, leading to the formation of hydroxylated intermediates.

Fragmentation of the Triphenylmethane Core: As the temperature increases, the C-C bonds linking the phenyl rings to the central carbon atom will rupture. This leads to the formation of various smaller aromatic and aliphatic compounds.

Formation of Volatile Products: Further decomposition of the fragments at higher temperatures results in the generation of volatile products such as carbon monoxide, carbon dioxide, methane (B114726), and water.

Char Formation: A carbonaceous char residue is the final product at very high temperatures.

Plausible Thermal Decomposition Products of this compound:

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State at STP |

| Anisole | C₇H₈O | 108.14 | Liquid |

| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | Solid |

| Benzene (B151609) | C₆H₆ | 78.11 | Liquid |

| Methane | CH₄ | 16.04 | Gas |

| Carbon Monoxide | CO | 28.01 | Gas |

| Carbon Dioxide | CO₂ | 44.01 | Gas |

Interaction Chemistry with Various Substrates and Mordants

The application of this compound as a dye is fundamentally dependent on its chemical interactions with fibrous substrates and the mediating role of mordants.

The chemical nature of the fiber plays a crucial role in the type and strength of its interaction with the this compound dye molecule.

Cellulosic Fibers (e.g., Cotton, Linen): Cellulose (B213188) is a polysaccharide composed of glucose units, presenting abundant hydroxyl (-OH) groups. This compound, being a cationic dye, has a relatively low direct affinity for the negatively charged surface of cellulosic fibers in an aqueous environment. The binding that does occur is primarily attributed to weaker intermolecular forces:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Hydrogen Bonding: The oxygen atoms of the methoxy groups in this compound can act as hydrogen bond acceptors, forming weak hydrogen bonds with the hydroxyl groups of the cellulose.

Proteinaceous Fibers (e.g., Wool, Silk): Protein fibers are polymers of amino acids, which contain a variety of functional groups, including carboxyl (-COOH) and amino (-NH₂) groups. This provides more opportunities for stronger interactions with the cationic this compound dye:

Electrostatic Interactions (Ionic Bonding): At a suitable pH, the carboxyl groups of the acidic amino acid residues (e.g., aspartic acid, glutamic acid) are deprotonated to form anionic carboxylate groups (-COO⁻). These negatively charged sites can form strong electrostatic attractions with the positively charged triphenylmethane cation of this compound. This is the primary and strongest binding mechanism.

Hydrogen Bonding: The methoxy groups of this compound can also form hydrogen bonds with the various hydrogen bond donor and acceptor sites on the protein fibers.

Hydrophobic Interactions: The aromatic phenyl rings of this compound can engage in hydrophobic interactions with the nonpolar side chains of certain amino acids.

Mordants are essential for effectively dyeing cellulosic fibers with this compound and can also enhance the fastness of the dye on proteinaceous fibers. Alumina (B75360) (aluminum oxide, Al₂O₃) was historically used as a mordant for this compound.

From a chemical bonding perspective, the aluminum ions (Al³⁺) from the mordant act as a "bridge" between the dye and the fiber by forming coordination complexes.

Formation of the Dye-Mordant Complex: The aluminum ion, a Lewis acid, can accept lone pairs of electrons from the oxygen atoms of the methoxy groups in the this compound molecule. This results in the formation of a coordination complex where the this compound molecule acts as a ligand.

Binding of the Mordant to the Fiber:

On Cellulosic Fibers: The aluminum ion can also form coordinate bonds with the lone pairs of electrons on the oxygen atoms of the hydroxyl groups of cellulose.

On Proteinaceous Fibers: The aluminum ion can coordinate with the carboxylate and amino groups of the amino acid residues in the protein fiber.

This intricate network of coordinate bonds creates a stable, insoluble complex that firmly fixes the this compound dye to the fiber, thereby improving its wash and light fastness. The formation of this complex can also influence the final color observed, as the coordination of the metal ion with the dye molecule can alter its electronic structure and, consequently, its light absorption properties.

Advanced Analytical Methodologies for Detection and Chemical Profiling in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For a compound like Pittacal, various chromatographic techniques can be employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of synthetic dyes due to its high resolution and applicability to a wide range of non-volatile and thermally labile compounds. semanticscholar.orgwiley.comyu.edu.jo In the analysis of historical dyes, HPLC coupled with a Diode Array Detector (DAD) is frequently the method of choice. semanticscholar.orgmaajournal.com This combination allows for the separation of the dye from other components in the matrix, while the DAD provides spectral information across a range of wavelengths, aiding in the identification of the compound based on its characteristic absorption spectrum. mdpi.com

For enhanced sensitivity and selectivity, fluorescence detection can be employed if this compound or its derivatives exhibit native fluorescence. This method is particularly useful for trace-level detection in samples where the concentration of the analyte is exceedingly low. mdpi.com Electrochemical detection offers another sensitive detection mode, applicable if this compound has electroactive functional groups that can be oxidized or reduced.

A typical HPLC-DAD method for the analysis of early synthetic dyes would involve a reversed-phase C18 column with a gradient elution. unipi.it The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Table 1: Illustrative HPLC-DAD Parameters for the Analysis of Early Synthetic Dyes

| Parameter | Value |

| Column | Reversed-phase C18, 100 mm x 2.0 mm, 3 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |

| Mobile Phase B | 5 mM Ammonium Acetate in Acetonitrile with 0.1% Acetic Acid |

| Gradient | 0-30% B in 2 min, 30-80% B in 5 min, hold at 80% B for 2 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Detection | Diode Array Detector (DAD) at 400-650 nm |

| Column Temperature | 30 °C |

This table is a representative example based on methods used for similar synthetic dyes and is not specific to this compound. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. jasco-global.comwaters.com For the analysis of complex mixtures containing this compound and its potential degradation products, UHPLC can provide superior separation efficiency, allowing for a more detailed chemical profile. A recently developed UHPLC-PDA-HRMS method has demonstrated the simultaneous analysis of a wide array of natural and synthetic organic colorants. nih.gov

The enhanced speed of UHPLC is particularly advantageous for high-throughput screening of numerous samples. The fundamental principles of separation and detection remain similar to HPLC, but the instrumentation is optimized for higher pressures.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. lucideon.comintertek.com While this compound itself is likely a non-volatile compound and therefore not directly amenable to GC analysis without derivatization, GC can be invaluable for the analysis of its precursors, synthesis byproducts, or volatile degradation products. For instance, the analysis of beechwood tar, the source from which this compound was first isolated, could be performed using GC to identify its various volatile constituents.

If derivatization is employed to create more volatile derivatives of this compound, GC with a flame ionization detector (FID) or a mass spectrometer (MS) could be used for its analysis. epa.gov

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. carleton.eduippta.co This technique is particularly useful for analyzing inorganic anions and cations, as well as organic acids and bases. intertek.com In the context of this compound analysis, IC could be employed to:

Determine the presence of ionic impurities from the synthesis process.

Analyze for counter-ions associated with the dye molecule.

Quantify ionic degradation products that may form over time.

IC systems typically use a conductivity detector, and the separation is based on ion-exchange interactions with the stationary phase. nih.gov The coupling of IC with mass spectrometry (IC-MS) has emerged as a powerful tool for the analysis of ionic contaminants in various matrices. youtube.com

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and quantification of analytes in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is arguably the most powerful and versatile technique for the analysis of dyes in complex matrices. epa.govresearchgate.net It combines the high separation power of liquid chromatography (either HPLC or UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. leeder-analytical.com This technique is capable of detecting and identifying compounds at extremely low concentrations, making it ideal for the analysis of trace amounts of this compound in historical artifacts or environmental samples. lcms.czmdpi.com

In an LC-MS/MS analysis, the sample is first separated by the LC system. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This fragmentation pattern is unique to the molecule and provides a high degree of confidence in its identification. nih.gov

Table 2: Representative LC-MS/MS Parameters for Synthetic Dye Analysis

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Modes |

| MS Analyzer | Triple Quadrupole or Orbitrap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS |

This table is a representative example based on methods used for similar synthetic dyes and is not specific to this compound. lcms.cz

The development of high-resolution mass spectrometry (HRMS) coupled with LC has further enhanced the capabilities for identifying unknown compounds in complex mixtures. leeder-analytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Organic Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. scielo.br For the analysis of a triarylmethane dye like this compound (hexamethoxypararosaniline), direct GC-MS analysis is challenging due to the dye's low volatility and thermal lability. Therefore, derivatization is often a necessary step to convert the polar functional groups into more volatile and thermally stable derivatives. emerypharma.comnih.gov

In the case of this compound, which is a hexamethoxy-substituted derivative of pararosaniline, derivatization techniques such as silylation or methylation would be employed to cap any potential hydroxyl or amine functionalities that could be present as impurities or degradation products. emerypharma.com The analysis would proceed by injecting the derivatized extract into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. mdpi.com

Table 1: Hypothetical GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Value/Condition | Purpose |

| Column | DB-5ms (or equivalent) | Provides good separation for a wide range of organic compounds. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analytes. |

| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min | Separates compounds with a range of boiling points. mdpi.com |

| Carrier Gas | Helium, 1.1 mL/min | Inert gas to carry the sample through the column. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. mdpi.com |

| Mass Range | 29–600 amu | Covers the expected mass range of derivatized this compound fragments. mdpi.com |

The resulting mass spectra would be expected to show fragments corresponding to the methoxy-substituted phenyl rings and the central methane (B114726) core of the this compound molecule.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymeric/Resinous Matrices

For the analysis of this compound in solid matrices like aged paint layers or dyed textiles, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective technique. pnnl.gov This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. mdpi.com It is particularly useful for analyzing large, non-volatile molecules like synthetic dyes without the need for extensive sample preparation. researchgate.net

Studies on other triarylmethane dyes have shown that a pyrolysis temperature of around 550°C is often sufficient to generate a series of specific, reproducible fragments that act as a chemical fingerprint for the original dye molecule. researchgate.net At this temperature, the bonds of the this compound molecule would cleave, yielding characteristic methoxy-substituted aromatic compounds. A higher temperature, such as 700°C, might generate a larger number of marker compounds. researchgate.net

Table 2: Expected Pyrolysis Products of this compound in Py-GC-MS Analysis

| Expected Pyrolysis Product | Chemical Structure | Significance |

| Anisole | C₆H₅OCH₃ | Indicates the presence of a methoxy-substituted phenyl group. |

| Dimethoxyaniline | C₈H₁₁NO₂ | A key marker for the methoxy-substituted amino-phenyl moieties of this compound. |

| Methoxy-substituted benzophenone (B1666685) derivatives | (CH₃OC₆H₄)₂CO | Formed from the cleavage and rearrangement of the triarylmethane structure. |

| Methoxy-substituted benzene (B151609) and toluene | C₇H₈O / C₈H₁₀O | General pyrolysis products of the methoxylated aromatic rings. |

The identification of these specific pyrolysis products in a sample would provide strong evidence for the presence of this compound. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. koreascience.kr This makes it an excellent tool for the rapid screening of artifacts for the presence of dyes like this compound. azolifesciences.com The DART source generates a stream of heated, excited gas (typically helium or nitrogen) that desorbs and ionizes analytes from a surface. nist.gov

For the analysis of a textile sample dyed with this compound, a small fiber could be held in the DART gas stream. The DART source would desorb and ionize the this compound molecules directly from the fiber surface. The resulting ions are then analyzed by the mass spectrometer, providing a near-instantaneous mass spectrum. azolifesciences.com DART is a soft ionization technique, so the resulting spectrum would be expected to show a prominent protonated molecule [M+H]⁺ for this compound. nist.gov This allows for the rapid determination of the molecular weight of the dye present. getenviropass.com

Table 3: DART-MS Operational Parameters for this compound Screening

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Ion | Triarylmethane dyes readily form positive ions. nist.gov |

| Gas | Heated Helium | Effective for desorption and ionization of organic molecules. azolifesciences.com |

| Gas Temperature | 300-400 °C | Optimized to desorb the dye without causing excessive fragmentation. |

| Sample Introduction | Direct placement of fiber/sample in the gas stream | A key advantage of DART-MS is the lack of sample preparation. azolifesciences.com |

| Analysis Time | < 1 minute per sample | Allows for high-throughput screening. koreascience.kr |

This technique is particularly valuable in forensic and conservation science for the non-destructive and rapid identification of dyes on valuable artifacts. nih.gov

Spectroscopic and Imaging Techniques for In-Situ Analysis

Raman Microspectroscopy for Molecular Fingerprinting and Spatial Distribution

Raman microspectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a specific chemical fingerprint. nih.gov It is widely used in the analysis of cultural heritage materials, including pigments and dyes. nih.gov The technique involves focusing a laser onto a small spot on the sample and collecting the inelastically scattered light.

For this compound, the Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the methoxy (B1213986) groups, the aromatic rings, and the central carbon-aryl bonds. By comparing the spectrum from an unknown sample to a reference spectrum of this compound, a definitive identification can be made. Furthermore, because Raman microscopy can be focused to a spot size of about 1 micrometer, it can be used to map the spatial distribution of this compound within a complex matrix, such as a paint cross-section or a single textile fiber. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Sensitivity

Surface-Enhanced Raman Spectroscopy (SERS) is a variation of Raman spectroscopy that offers a dramatic increase in sensitivity, allowing for the detection of analytes at very low concentrations. researchgate.net This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). The interaction between the analyte and the metal nanoparticles enhances the Raman signal by several orders of magnitude. rug.nl

SERS is particularly well-suited for the analysis of dyes, which often have strong interactions with metal surfaces. researchgate.net In the case of this compound, a small sample extract would be mixed with a colloidal solution of silver or gold nanoparticles. The SERS spectrum would then be collected. This technique has been successfully used to distinguish between different triarylmethane dyes and to study their degradation products, suggesting it would be a powerful tool for the trace analysis of this compound. researchgate.net

Table 4: Expected Raman and SERS Spectral Features for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-C stretching | 1580-1620 | Vibrations of the phenyl rings. |

| C-H in-plane bending | 1150-1200 | Bending of the C-H bonds on the aromatic rings. |

| C-O-C stretching (methoxy) | 1020-1050 and 1240-1260 | Symmetric and asymmetric stretching of the methoxy groups. |

| Phenyl ring breathing | ~1000 | A characteristic mode for substituted benzene rings. |

| Triaryl C-C stretching | 400-500 | Vibrations of the bonds connecting the central carbon to the phenyl rings. |

The high sensitivity of SERS would also be beneficial for studying the degradation of this compound, as it could detect the formation of minor degradation products over time. researchgate.net

Imaging Spectroscopy (Hyperspectral Imaging) for Distribution Mapping

Hyperspectral imaging (HSI) is a non-invasive technique that combines digital imaging with spectroscopy to obtain both spatial and spectral information from an object. spectroscopyonline.com An HSI system captures a series of images at many contiguous wavelengths, creating a "hyperspectral cube" of data. mdpi.com Each pixel in the image contains a complete reflectance spectrum, allowing for the identification and mapping of materials based on their unique spectral signatures. researchgate.net

For a textile or artwork colored with this compound, HSI could be used to map the distribution of the dye across the entire surface. mdpi.com The reflectance spectrum of this compound would show characteristic absorption bands in the visible region of the spectrum, corresponding to its blue color. By analyzing the hyperspectral data, it is possible to create a map that shows the location and relative concentration of this compound, even if it is mixed with other pigments or has faded over time. This technique is invaluable for understanding the materials and techniques used by artists and for documenting the condition of cultural heritage objects. spectroscopyonline.com

X-Ray Fluorescence (XRF) for Elemental Composition of Associated Materials

X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique adept at determining the elemental composition of materials. britannica.comnih.gov In the context of textiles dyed with this compound, XRF is instrumental in identifying the inorganic elements associated with the dyeing process, rather than the organic dye molecule itself. The primary application of XRF in this scenario would be the detection of elements present in the mordant used to fix this compound to the textile fibers.

Methodology and Applications:

The analysis of a textile sample using XRF involves irradiating it with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms within the sample. Electrons from higher energy shells then transition to fill these vacancies, emitting secondary X-rays in the process. britannica.com The energy of these emitted X-rays is characteristic of the specific elements present, allowing for their identification. britannica.com

For a textile dyed with this compound, XRF analysis would be expected to primarily detect aluminum (Al), given that alumina (B75360) (aluminum oxide) was used as a mordant. si.edud-nb.info The presence and distribution of aluminum across the textile fibers, as determined by XRF mapping, could provide valuable insights into the dyeing technique and the uniformity of the mordanting process.

Furthermore, XRF can detect other inorganic elements that may be present as impurities from the raw materials used in this compound's synthesis. Beechwood tar, the primary precursor, can contain various inorganic impurities. nih.gov Similarly, the barium oxide used in the synthesis could contribute trace elements. kashanu.ac.ir The elemental profile generated by XRF can thus serve as a fingerprint, offering clues about the specific provenance of the raw materials and the historical production methods of this compound.

Illustrative Elemental Composition Data from Hypothetical XRF Analysis of a this compound-Dyed Textile:

| Element | Detected Presence | Potential Source |

| Aluminum (Al) | High | Alumina mordant |

| Barium (Ba) | Trace | Residual from barium oxide used in synthesis |

| Potassium (K) | Trace | Impurity from beechwood tar (plant-based origin) |

| Calcium (Ca) | Trace | Impurity from beechwood tar or processing |

| Iron (Fe) | Trace | Impurity from raw materials or processing equipment |

This table is illustrative and based on the known synthesis and mordanting process of this compound. Actual findings would vary depending on the specific historical sample.

Electron Probe Microanalysis (EPMA) for Quantitative Elemental Analysis at Micro-Scale

Electron Probe Microanalysis (EPMA) is a highly sensitive technique that provides quantitative elemental analysis of very small areas of a solid sample. patra.comtaylorandfrancis.com It combines the imaging capabilities of a scanning electron microscope (SEM) with the analytical precision of X-ray spectroscopy. patra.com For the study of textiles dyed with this compound, EPMA offers the ability to investigate the elemental composition at the level of individual fibers and even within different regions of a single fiber.

Methodology and Applications:

In EPMA, a focused beam of high-energy electrons is directed onto the surface of the sample. patra.com This interaction generates characteristic X-rays from the elements present in the analyzed micro-volume. patra.com By measuring the wavelengths and intensities of these X-rays, EPMA can determine the precise elemental composition of the targeted area. patra.com

The application of EPMA to a this compound-dyed textile would allow for a detailed, quantitative analysis of the mordant distribution. For instance, it would be possible to measure the concentration of aluminum on the surface of a fiber versus its cross-section, providing information on the penetration of the mordant into the fiber structure. This level of detail is crucial for understanding the fastness and longevity of the dye on the textile.

Moreover, EPMA can create detailed elemental maps of a fiber's cross-section. This could reveal not only the distribution of the aluminum from the mordant but also the presence of any other inorganic elements that might be co-located. Such information could elucidate the chemical interactions between the mordant, the fiber, and any impurities present, offering a more complete picture of the historical dyeing technology.

Hypothetical Quantitative Elemental Data from EPMA of a Single Fiber from a this compound-Dyed Textile:

| Element | Concentration (weight %) on Fiber Surface | Concentration (weight %) in Fiber Core |

| Aluminum (Al) | 2.5 | 1.0 |

| Barium (Ba) | 0.1 | < 0.05 |

| Silicon (Si) | 0.3 | 0.2 |

| Sulfur (S) | 0.8 | 0.7 |

| Carbon (C) | ~50 | ~50 |

| Oxygen (O) | ~45 | ~46 |

This table represents hypothetical quantitative data to illustrate the capabilities of EPMA. The values for Carbon and Oxygen are representative of the cellulose (B213188) or protein matrix of the textile fiber.

Interdisciplinary Chemical Research and Historical Applications

Comparative Chemical Studies with Other Early Synthetic Dyes

The discovery of Pittacal in 1832 marked the dawn of the synthetic dye era, preceding more famous colorants like Mauveine by over two decades. An analysis of its chemistry alongside other pioneering dyes—Mauveine, Aurin, and Picric Acid—reveals divergent synthetic origins and chemical structures that dictated their eventual industrial and cultural impact.

The first synthetic dyes emerged from nascent understandings of organic chemistry, with their syntheses relying on reactions of compounds derived from wood and coal tar.

This compound , discovered by Carl Ludwig Reichenbach in 1832, was the first synthetic dye to be produced commercially. researchgate.netwikipedia.org Its creation was serendipitous, resulting from the reaction of creosote (B1164894), a component of beechwood tar, with the ammonia (B1221849) in dog urine. researchgate.net Reichenbach later refined the synthesis to involve treating beechwood tar with barium oxide, using alumina (B75360) as a mordant to fix the blue dye to fabrics. researchgate.net Chemically, this compound is identified as a hexamethoxy-substituted triarylmethane, specifically hexamethoxypararosaniline.

Picric Acid (2,4,6-trinitrophenol) was synthesized even earlier, in 1771, when Peter Woulfe treated the natural dye indigo (B80030) with nitric acid. stainsfile.comebsco.comextrapolate.com This process, however, was a chemical modification of a natural product rather than a true synthesis from basic precursors. By the 1840s, a complete synthesis from phenol (B47542), a coal tar derivative, was developed. ebsco.comextrapolate.com Its structure is a simple nitrated aromatic ring, vastly different from the complex multi-ring structures of other early dyes. stainsfile.com

Aurin , also known as rosolic acid, was first prepared by Friedlieb Ferdinand Runge in 1834 from distilled coal tar. wikipedia.org A more defined synthesis was presented in 1861 by Hermann Kolbe and Rudolf Schmitt, who produced the dye by heating phenol and oxalic acid with concentrated sulfuric acid. wikipedia.org Like this compound, Aurin is a triarylmethane dye, characterized by three aromatic rings joined to a central carbon atom. wikipedia.org

Mauveine , or aniline (B41778) purple, was famously discovered by an 18-year-old William Henry Perkin in 1856 while he was attempting to synthesize quinine (B1679958) from coal tar derivatives. sciencehistory.orgwikipedia.org His process involved the oxidation of impure aniline—containing toluidine isomers—with potassium dichromate. wikipedia.orgscienceandindustrymuseum.org.uk Unlike the others, Mauveine is not a single compound but a complex mixture of phenazinium-based chromophores, a structural class that proved difficult to identify and was only fully characterized in 1994. wikipedia.org

| Compound | Discoverer | Year of Discovery | Chemical Class | Primary Starting Material(s) | Basic Synthetic Route |

|---|---|---|---|---|---|

| This compound | Carl L. Reichenbach | 1832 | Triarylmethane | Beechwood Tar (Creosote) | Treatment with barium oxide |

| Aurin | Friedlieb F. Runge | 1834 | Triarylmethane | Phenol, Oxalic Acid | Heated in concentrated sulfuric acid |

| Picric Acid | Peter Woulfe | 1771 | Nitrated Phenol | Phenol, Nitric Acid | Nitration of phenol (often via sulfonation) |

| Mauveine | William H. Perkin | 1856 | Phenazinium | Aniline, Toluidines | Oxidation with potassium dichromate |

The commercial fates of these early dyes were varied and profoundly influenced the trajectory of the chemical industry.

This compound, despite being the first to be commercialized, was not a success and had minimal industrial impact. researchgate.net Similarly, Picric Acid saw limited use as a yellow dye for silk beginning in 1849, but its popularity was hampered by poor fastness properties and its subsequent adoption as a military explosive. ebsco.combritannica.com

The true catalyst for the synthetic dye industry was Mauveine. elearncollege.com Perkin's accidental discovery led him to patent the process and establish a factory in 1857, marking the shift of chemistry from academic pursuit to industrial application. sciencehistory.orgfsw.cc The immense commercial success of Mauveine, embraced by fashion after Queen Victoria wore a mauve-dyed gown, spurred a "dye arms race." blogspot.comgridphilly.com This ignited intense research into coal tar derivatives, leading directly to the discovery of a vast array of new colors and dye classes, such as azo dyes. sciencemuseum.org.uk This period established a model of industrial research and development, particularly in Germany, where companies like BASF were founded to capitalize on this new chemistry. araratrugs.comsi.edu Perkin's work demonstrated that valuable, novel substances could be created from industrial waste (coal tar), launching the modern fine chemical and pharmaceutical industries. scienceandindustrymuseum.org.ukelearncollege.com

Application in Cultural Heritage Science and Conservation Chemistry

The identification and preservation of early synthetic dyes on historical artifacts is a critical area of conservation science. These dyes serve as important chronological markers but also present unique challenges due to their inherent instability.

Identifying specific dyes on historical objects is essential for dating, authentication, and understanding historical technology. While dyes like Mauveine have been identified on artifacts from the period, the detection of this compound is less documented, likely due to its limited commercial success. However, the analytical techniques developed for early synthetic dyes are applicable.

The gold standard for dye identification is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). researchgate.netbohrium.com This technique requires a minute physical sample from the artifact, which is then analyzed to separate and identify its chemical components. mdpi.com Non-invasive methods are increasingly preferred to preserve the integrity of valuable objects. mdpi.com Techniques like Fiber Optic Reflectance Spectroscopy (FORS) and Raman spectroscopy can analyze dyes directly on the textile surface without sampling, providing molecular information that can lead to identification. mdpi.comresearchgate.net Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an emerging non-invasive technique that shows promise for the in-situ analysis of dyes on fragile textiles. mdpi.com

Early synthetic dyes are often highly susceptible to fading, a significant concern for museum collections. sciencemuseum.org.uk The primary driver of deterioration is exposure to light, particularly in the UV and visible portions of the spectrum. sdc.org.uk This photodegradation is an oxidative process that breaks down the dye's chromophore—the part of the molecule responsible for its color—leading to irreversible fading.

The stability of a dye is influenced by its chemical structure, the substrate it is on (e.g., wool or cotton), and the mordant used. sdc.org.uk For instance, many natural dyes and early synthetic colorants are known to fade significantly within fifty years of typical museum display. researchgate.net Environmental factors such as high relative humidity can also accelerate the rate of fading for some dyes. sdc.org.ukresearchgate.net Understanding these deterioration pathways is crucial for developing appropriate conservation strategies for textiles and artworks colored with this compound and its contemporaries.

The precise identification of dyes on an artifact provides crucial data for its authentication and informs preservation strategies. Because the dates of invention and commercialization of synthetic dyes are well-documented, identifying a dye like Mauveine can confirm that an object could not have been made before 1856.

Modern analytical protocols for historic artifacts often employ a multi-technique approach. mdpi.com A typical workflow might begin with non-invasive spectroscopic analysis (like FORS) to gain preliminary information and map the distribution of different colorants. researchgate.net This initial screening helps guide the selection of locations for micro-sampling, if deemed necessary and permissible. The extracted micro-sample is then subjected to a highly sensitive separative technique like HPLC-DAD-MS for definitive identification of the dye and its degradation products. researchgate.net This information allows conservators and curators to:

Authenticate and date artifacts with greater certainty.

Reconstruct historical dyeing technologies and trade routes. researchgate.net

Develop tailored conservation plans , including specifying strict lighting controls (low illuminance and UV filtering) and environmental conditions (stable temperature and relative humidity) to minimize further degradation of light-sensitive dyes like the triarylmethanes. researchgate.net

| Analytical Technique | Abbreviation | Invasiveness | Primary Application in Dye Analysis |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Invasive (requires micro-sample) | Separates complex dye mixtures for definitive identification of components. |

| Fiber Optic Reflectance Spectroscopy | FORS | Non-invasive | Measures the color and spectral properties to provide preliminary identification without sampling. |

| Raman Spectroscopy | - | Non-invasive | Provides molecular vibrational information for structural identification of dyes directly on a surface. |

| Desorption Electrospray Ionization Mass Spectrometry | DESI-MS | Non-invasive / Minimally invasive | Allows for in-situ mass analysis of dyes on an object's surface with high sensitivity. |

Chemical Aspects of Early Dyeing Technologies and Practices

The transition from natural colorants to synthetic dyes marks a pivotal moment in the history of industrial chemistry and textile manufacturing. Before William Henry Perkin's celebrated discovery of mauveine in 1856, another compound held the distinction of being the first synthetic dye to be commercially produced: this compound. researchgate.net Discovered by the German chemist Carl Ludwig Reichenbach in 1832, this compound emerged from the destructive distillation of beechwood tar, representing a significant, albeit commercially modest, step into the era of man-made colorants. researchgate.net This section explores the chemical nature of this compound, its synthesis from precursors found in wood tar, and the specific dyeing methodologies required for its application, situating it within the broader context of 19th-century dyeing practices.

Discovery and Chemical Characterization

This compound was discovered serendipitously by Reichenbach during his extensive investigations into the components of beechwood tar. researchgate.net He observed that a fraction of creosote reacted with dog urine to produce a vibrant and lasting dark blue color on wooden posts. researchgate.net Intrigued, he named the substance "this compound," derived from the Greek words pitta (tar) and kalos (beautiful). researchgate.net Reichenbach later devised a controlled method for its production by treating the phenolic fractions of beechwood tar with a strong base, such as barium oxide. researchgate.net

Subsequent chemical analysis by 19th-century chemists, including the esteemed Justus von Liebig and Friedrich Wöhler, sought to elucidate the structure of this novel dye. noaa.gov Modern understanding identifies this compound as a hexamethoxy derivative of pararosaniline. researchgate.net Pararosaniline is a triarylmethane dye, characterized by a central carbon atom bonded to three aminophenyl rings. wikipedia.orgmfa.org In this compound, these aromatic rings are further substituted with a total of six methoxy (B1213986) (-OCH₃) groups, which act as auxochromes, modifying the color and properties of the dye molecule.

The precursors for this compound's synthesis are phenolic compounds abundant in beechwood tar, primarily guaiacol (B22219) (2-methoxyphenol) and its derivatives like cresol (B1669610) (methylphenol). researchgate.net The synthesis involves the oxidative condensation of these smaller phenolic units in the presence of an aniline source and an oxidizing agent to form the larger triarylmethane structure. The methoxy groups present on the guaiacol precursors are incorporated into the final dye structure, conferring its unique shade.

Upon oxidation, this compound is transformed into a yellow crystalline compound known as Eupittone, or eupittonic acid. researchgate.net This reaction involves the conversion of the triphenylmethane (B1682552) structure, characteristic of the dye, into a different chromophoric system, resulting in a significant color shift from deep blue to yellow.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Name | Hexamethoxy-p-rosaniline |

| Compound Type | Triarylmethane Dye |

| Molecular Formula | C₂₅H₂₉N₃O₆ (as free base) |

| Appearance | Deep blue solid |

| Precursors | Guaiacol, Cresol (from Beechwood Tar) |

| Solubility | Soluble in acids and hot ethanol; slightly soluble in boiling water. mfa.org |

| Oxidation Product | Eupittone (Yellow) |

The Mordanting Process and Textile Application

Like many dyes of its time, both natural and synthetic, this compound was a mordant dye. This classification means that it could not directly and permanently bind to textile fibers. It required the use of a chemical intermediary—a mordant—to create a stable, insoluble pigment complex within the fabric. The historical record specifies the use of alumina (aluminum oxide) as the mordant for this compound. researchgate.net Alumina was typically sourced from alum (potassium aluminum sulfate), a metallic salt widely used in dyeing since antiquity.

The dyeing process with this compound would have involved a multi-step procedure characteristic of 19th-century dyeing technologies:

Scouring: The textile fibers, typically wool or silk, would first be thoroughly cleaned to remove natural oils, dirt, and other impurities that could interfere with dye uptake.

Mordanting: The cleaned fabric was then immersed in a hot solution of a mordant, such as alum. During this step, the aluminum ions from the alum would bind to the functional groups (like hydroxyl or amide groups) on the protein fibers of wool or silk.

Dyeing: The mordanted fabric was subsequently transferred to a dye bath containing the dissolved this compound. The this compound molecules would then form a coordination complex with the aluminum ions already affixed to the fibers. This complex, an insoluble pigment or "lake," became physically trapped within the fiber structure, resulting in a colored fabric.

Rinsing: Finally, the dyed textile was rinsed to remove any unfixed dye or excess mordant, and then dried.

The use of an alumina mordant was critical for both color development and fastness (resistance to fading from washing or light). The coordination between the aluminum ion, the dye molecule, and the fiber created a much more robust and permanent coloration than the dye could achieve on its own. While this compound produced a striking blue, its commercial success was limited, likely due to competition from established natural dyes like indigo and the eventual development of more vibrant and easier-to-apply synthetic dyes.

Interactive Data Table: Comparison of Dyes in the Pre-Perkin Era

| Dye | Type | Source | Mordant Required | Typical Color |

| This compound | Synthetic (Mordant) | Beechwood Tar | Yes (Alumina) | Blue |

| Indigo | Natural (Vat) | Indigofera plants | No | Blue |

| Madder | Natural (Mordant) | Rubia tinctorum root | Yes (Alum, Iron) | Red, Orange, Purple |

| Cochineal | Natural (Mordant) | Dactylopius coccus insect | Yes (Alum, Tin) | Red, Scarlet, Crimson |

| Weld | Natural (Mordant) | Reseda luteola plant | Yes (Alum) | Yellow |

Future Research Trajectories and Unexplored Chemical Frontiers

Exploration of Undiscovered Chemical Derivatives and Analogues with Novel Properties

The historical context of Pittacal, derived from complex mixtures like beechwood tar and creosote (B1164894), suggests the potential for numerous related chemical structures that may not have been fully characterized. Future research could focus on systematically exploring the chemical space around the core structure of this compound (Hexamethoxypararosaniline/Hexamethoxyparafuchsine) wikipedia.org. This involves synthesizing and characterizing novel derivatives and analogues by varying substituents and structural motifs. The aim would be to identify compounds with improved properties compared to the original this compound, such as enhanced color fastness, different absorption/emission spectra, or even entirely new functionalities beyond dyeing. Modern combinatorial chemistry techniques and high-throughput screening could be employed to rapidly synthesize and evaluate libraries of potential this compound analogues.

Advanced Mechanistic Studies of Complex Chemical Transformations

The initial discovery of this compound involved a complex reaction between biological waste and a crude chemical mixture. Understanding the precise reaction mechanisms involved in the formation of this compound from its precursors, such as those found in beechwood tar or creosote, remains an area ripe for investigation. Advanced mechanistic studies utilizing modern analytical techniques, such as in situ spectroscopy and mass spectrometry, coupled with computational chemistry methods like Density Functional Theory (DFT), could shed light on the intricate reaction pathways, intermediates, and transition states involved. researchgate.netnih.govnih.gov Such studies could provide fundamental insights into the reactivity of the parent compounds and inform the rational design of synthetic routes to this compound and its derivatives. Furthermore, exploring the mechanisms behind the observed poor fastness properties of this compound could lead to strategies for improving the stability of this class of compounds.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthesis Pathways

The complexity of chemical reactions, particularly those involving complex mixtures or leading to intricate molecular structures like this compound, makes them ideal candidates for investigation using Artificial Intelligence (AI) and Machine Learning (ML) techniques. researchgate.netspringer.com AI and ML algorithms can be trained on large datasets of chemical reactions and properties to predict the reactivity of potential precursors, propose novel synthesis pathways for this compound and its derivatives, and even optimize reaction conditions for improved yields and purity. researchgate.netnih.govarxiv.org Machine learning models could potentially identify correlations between structural features and desired properties (e.g., color fastness), guiding the design of new analogues. github.io This could significantly accelerate the discovery and development process compared to traditional experimental approaches.

Green Chemistry Approaches for Sustainable Synthesis of Related Compounds

Given the historical context of this compound's origins from natural, albeit crude, sources like beechwood tar, there is an opportunity to explore sustainable, green chemistry approaches for its synthesis and the synthesis of related compounds. orgchemres.orgrsc.org This could involve developing synthetic routes that utilize renewable resources, minimize waste generation, employ less hazardous solvents and reagents, and are more energy-efficient. orgchemres.org Investigating biocatalytic or photocatalytic methods for key transformation steps in the synthesis of this compound analogues could offer environmentally benign alternatives to traditional chemical processes. egrassbcollege.ac.in The principles of green chemistry can be applied to re-evaluate existing synthetic methods and design novel ones that align with modern sustainability goals.

Re-evaluation of Historical Chemical Literature through Modern Analytical Lenses

The discovery and initial studies of this compound occurred in the early to mid-19th century, a period when analytical techniques were significantly less advanced than today. mdpi.comarchive.org Re-examining historical chemical literature pertaining to this compound and the substances from which it was derived (like creosote and beechwood tar) using modern analytical tools can provide new insights. mdpi.comrentonwa.gov Techniques such as high-resolution mass spectrometry, advanced chromatography, and sophisticated spectroscopic methods can be used to re-analyze historical samples or replicate historical reactions to identify previously uncharacterized compounds or impurities. mdpi.comresearchgate.net This re-evaluation could potentially uncover forgotten chemistry, clarify ambiguities in historical reports, and reveal the presence of other valuable compounds alongside this compound, opening new avenues for research and utilization.

Q & A

Q. What interdisciplinary approaches bridge gaps between this compound’s theoretical properties and experimental observations?

- Methodological Answer : Integrate molecular dynamics (MD) simulations to model solvent interactions and compare with experimental diffusion coefficients measured via dynamic light scattering (DLS). Collaborate with computational chemists to refine force fields and validate predictions against X-ray diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.